molecular formula C9H12O2S B13957264 Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate CAS No. 56666-52-5

Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate

Cat. No.: B13957264
CAS No.: 56666-52-5
M. Wt: 184.26 g/mol
InChI Key: DUSUDXWPKQNEEA-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate is a chemical compound with the molecular formula C9H12O2S It is known for its unique bicyclic structure, which includes a sulfur atom, making it a thiabicyclo compound

Preparation Methods

The synthesis of Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable diene with a sulfur-containing reagent under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which are critical in metabolic processes .

Comparison with Similar Compounds

Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

56666-52-5

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate

InChI

InChI=1S/C9H12O2S/c1-5-4-6-7(8(10)11-3)9(6,2)12-5/h4,6-7H,1-3H3

InChI Key

DUSUDXWPKQNEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C2(S1)C)C(=O)OC

Origin of Product

United States

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